molecular formula C18H18N4O2S B12678412 Acetic acid, 2,2'-thiobis-, bis(((1E)-phenylmethylene)hydrazide) CAS No. 15054-60-1

Acetic acid, 2,2'-thiobis-, bis(((1E)-phenylmethylene)hydrazide)

Cat. No.: B12678412
CAS No.: 15054-60-1
M. Wt: 354.4 g/mol
InChI Key: KXBZBEIHDZTADD-AYKLPDECSA-N
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Description

Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) is a complex organic compound with a unique structure that includes both acetic acid and thiobis functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) typically involves the reaction of 2,2’-thiodiacetic acid with phenylmethylene hydrazine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Thiodiacetic acid: A related compound with similar structural features but different functional groups.

    Thiodiglycolic acid: Another similar compound with distinct chemical properties.

Uniqueness

Acetic acid, 2,2’-thiobis-, bis(((1E)-phenylmethylene)hydrazide) is unique due to its specific combination of acetic acid and thiobis functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

References

Properties

CAS No.

15054-60-1

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C18H18N4O2S/c23-17(21-19-11-15-7-3-1-4-8-15)13-25-14-18(24)22-20-12-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23)(H,22,24)/b19-11+,20-12+

InChI Key

KXBZBEIHDZTADD-AYKLPDECSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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